2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Overview
Description
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features both an imidazole and a pyrrolo ring system
Mechanism of Action
Target of Action
It is known that the pyrrolo[1,2-a]indole unit, a structural component of this compound, is found in numerous natural products and exhibits diverse pharmacological properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Compounds with similar structures have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione .
Biochemical Analysis
Biochemical Properties
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . Changes in gene expression are also mediated by this compound through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism . Additionally, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with a suitable amine and a cyclizing agent under acidic or basic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Nitrated or sulfonated derivatives.
Scientific Research Applications
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)imidazole: Shares the imidazole ring but lacks the pyrrolo ring.
2-(4-aminophenyl)pyrrole: Contains the pyrrole ring but lacks the imidazole ring.
2-(4-aminophenyl)tetrahydroimidazole: Similar structure but with different ring saturation.
Uniqueness
2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its combined imidazole and pyrrolo ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBXOWKQYPDWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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